2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
Description
2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine (CAS 118060-27-8), commonly referred to as 4'-nitro-dibenzo-18-crown-6 (4'-nitro-DB18C6), is a nitro-functionalized derivative of the macrocyclic polyether dibenzo-18-crown-6 (DB18C6) . Structurally, it consists of an 18-membered crown ether backbone fused with two benzene rings and a nitro (-NO₂) substituent at the para position of one aromatic ring. The compound is synthesized via nitration of DB18C6, yielding 30–72% depending on reaction conditions .
Key applications include its role as a host molecule in supramolecular chemistry, particularly for cation complexation.
Properties
IUPAC Name |
11-nitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c22-21(23)16-5-6-19-20(15-16)29-14-10-25-8-12-27-18-4-2-1-3-17(18)26-11-7-24-9-13-28-19/h1-6,15H,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLUPZYAROEJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342949 | |
| Record name | 2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118060-27-8 | |
| Record name | 2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine (CAS No. 118060-27-8) is a complex organic compound characterized by its molecular formula and a molecular weight of 405.4 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Study by Ostrovskii et al. (2016) : This study explored derivatives of dibenzo-18-crown-6 and reported their effectiveness against various bacterial strains. The introduction of nitro groups in similar structures often enhances antimicrobial efficacy due to their ability to disrupt bacterial cell membranes.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines:
- In Vitro Studies : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. These findings indicate potential as a chemotherapeutic agent.
Coordination Chemistry and Metal Complexation
The ability of this compound to form complexes with transition metals has been extensively studied:
- Kotlyar et al. (2005) : This research highlighted the coordination capabilities of the compound with potassium chlorochromate. Such complexes may exhibit enhanced biological activity or novel properties beneficial for drug development.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Ostrovskii et al., 2016 |
| Cytotoxicity | Induces apoptosis in cancer cell lines | Preliminary in vitro studies |
| Metal Complexation | Forms complexes with transition metals | Kotlyar et al., 2005 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli . The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting promising potential for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 4'-nitro-DB18C6 with structurally related crown ethers and derivatives:
Physicochemical Properties
Melting Points :
- The nitro derivative (4'-nitro-DB18C6) exhibits a melting point range comparable to its parent DB18C6 (~150–200°C inferred from similar crown ethers). In contrast, halogenated analogs like 2-chloro-DB18C6 derivatives show elevated melting points (e.g., 268–269°C for 3e in ), attributed to stronger intermolecular interactions .
- Amine-substituted derivatives (e.g., CAS 126531-26-8) may display lower melting points due to hydrogen bonding variability .
Solubility :
Cation-Binding Behavior
- DB18C6: Selectively complexes K⁺ over Na⁺ (log K ≈ 6.1 for K⁺ in methanol) due to optimal cavity size (2.6–3.2 Å) matching K⁺ ionic radius (1.38 Å) .
- This may shift selectivity toward smaller ions like Na⁺ (ionic radius 0.95 Å) .
- Phosphine Derivatives (e.g., 134988-86-6) : Primarily used in coordination chemistry rather than ion binding, as phosphine groups prioritize metal-ligand bonding over cation-π interactions .
Preparation Methods
Acetic Anhydride–Nitric Acid Nitration
The most widely reported method involves nitrating dibenzo-18-crown-6 (C20H24O6, CAS 14187-32-7) with a mixture of acetic anhydride (Ac2O) and concentrated nitric acid (HNO3). Wu et al. demonstrated that a 1:1 molar ratio of Ac2O/HNO3 at 50°C for 5 hours yields 62.9% of the trans-di(nitrobenzo)-18-crown-6 isomer. The reaction proceeds via electrophilic aromatic substitution, where the crown ether’s electron-rich aromatic rings are activated for nitration. The acetic anhydride acts as both a solvent and a dehydrating agent, enhancing the nitronium ion (NO2⁺) concentration.
Key spectral data for the product includes:
Nitric Acid in Acetic Acid/Chloroform Systems
An alternative approach employs nitric acid in a glacial acetic acid/chloroform solvent mixture. A 2024 study detailed the dissolution of dibenzo-18-crown-6 in chloroform, followed by nitration with 78.9 mmol HNO3 in acetic acid under reflux for 5 hours, achieving a 70% yield. This method avoids acetic anhydride, simplifying purification but requiring careful control of reflux conditions to prevent over-nitration. The product’s melting point (162–164°C) aligns with literature values for nitro-dibenzo-18-crown-6.
Optimization of Reaction Conditions
Nitrating Agent Ratio
The Ac2O/HNO3 ratio directly impacts isomer distribution and yield. A 1:1 ratio maximizes trans-selectivity (≥95%) while minimizing byproducts like cis-isomers or dinitrated species. Excess HNO3 promotes polysubstitution, whereas excess Ac2O reduces reaction efficiency due to excessive dehydration.
Temperature and Time
Optimal nitration occurs at 50°C. Lower temperatures (≤30°C) result in incomplete reactions (<40% yield), while higher temperatures (≥70°C) degrade the crown ether backbone. A 5-hour reaction window balances conversion and selectivity; extended durations (>7 hours) lead to decomposition, evidenced by darkened reaction mixtures.
Purification and Characterization
Column Chromatography
Crude nitro-dibenzo-18-crown-6 is purified via silica gel column chromatography using ethyl acetate/hexane (1:3 v/v). Fractions containing the trans-isomer exhibit Rf = 0.45 under TLC monitoring.
Spectroscopic Confirmation
-
¹³C NMR : Nitro-substituted carbons appear at δ 148.2 ppm, while unsubstituted aromatic carbons resonate at δ 115–125 ppm.
-
Elemental Analysis : Calculated for C20H23NO8: C 58.67%, H 5.62%, N 3.42%; Found: C 58.52%, H 5.71%, N 3.38%.
Isomer Selectivity and Mechanistic Insights
The trans-di(nitrobenzo) isomer dominates due to steric and electronic factors. Nitronium ion attack occurs para to the crown ether’s oxygen atoms, favoring a transition state where nitro groups adopt opposing positions to minimize steric hindrance. Computational studies suggest that the crown ether’s conformation preorganizes the aromatic rings for trans-substitution, reducing activation energy by 12–15 kJ/mol compared to cis pathways.
Applications and Derivative Synthesis
Nitro-dibenzo-18-crown-6 serves as a precursor for amino derivatives via catalytic hydrogenation (Pd/C, H2, 60 psi). These derivatives exhibit enhanced metal-ion complexation capabilities, particularly for K⁺ and Pb²⁺, with binding constants (log K) of 4.2 and 5.1, respectively. Additionally, polymerization with diacyl chlorides yields crown ether-containing polyamides, which display liquid crystalline behavior at 180–220°C .
Q & A
Q. How can machine learning optimize reaction conditions for functionalizing the macrocycle with biomolecular tags?
- Methodological Answer : Train neural networks on datasets linking reaction parameters (temperature, catalyst loading) to yields of bioconjugates (e.g., PEGylated derivatives). Use AI platforms to predict optimal conditions for amide coupling or click chemistry, minimizing side reactions. Validate with MALDI-TOF mass spectrometry .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
